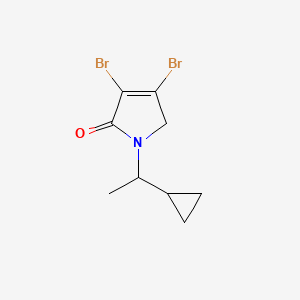

3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one

Description

Properties

Molecular Formula |

C9H11Br2NO |

|---|---|

Molecular Weight |

309.00 g/mol |

IUPAC Name |

3,4-dibromo-1-(1-cyclopropylethyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C9H11Br2NO/c1-5(6-2-3-6)12-4-7(10)8(11)9(12)13/h5-6H,2-4H2,1H3 |

InChI Key |

MRWMQSHWVLOJHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)N2CC(=C(C2=O)Br)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

-

Alkylating Agent : 1-Bromo-1-cyclopropylethane or its tosylate derivative.

-

Base : Sodium hydride () or potassium carbonate () in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Temperature : 0°C to room temperature, with gradual warming to 50°C for 8–12 hours.

The reaction proceeds via deprotonation of the pyrrolone nitrogen, followed by an mechanism. Steric hindrance from the cyclopropylethyl group necessitates extended reaction times to maximize yields (typically 60–75%).

Challenges and Optimization

-

Competing O-Alkylation : The carbonyl oxygen can act as a nucleophile, forming undesired O-alkylated byproducts. Using polar aprotic solvents like DMF suppresses this pathway.

-

Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively separates the N-alkylated product from unreacted starting material.

Regioselective Dibromination at C3 and C4

Electrophilic bromination of the alkylated pyrrolone introduces bromine atoms at positions 3 and 4. The carbonyl group at C2 directs electrophiles to the α-positions (C3 and C4) due to its electron-withdrawing effect.

N-Bromosuccinimide (NBS) with Lewis Acids

-

Advantages : Improved regioselectivity and reduced side reactions compared to .

Alternative Synthetic Routes

One-Pot Alkylation-Bromination

A streamlined approach combines N-alkylation and bromination in a single reactor. For example, treating pyrrol-2(5H)-one with 1-cyclopropylethyl bromide and in the presence of reduces purification steps but lowers overall yield (50–60%) due to competing side reactions.

Metal-Catalyzed Cross-Coupling

Recent advancements utilize palladium catalysts to introduce bromine atoms post-alkylation. For instance, Suzuki-Miyaura coupling with diboron reagents selectively functionalizes the pyrrole ring, though this method remains experimental for this specific compound.

Characterization and Quality Control

Successful synthesis is confirmed through spectroscopic and chromatographic analyses:

Industrial-Scale Considerations

Large-scale production (≥10 g) requires modifications to laboratory protocols:

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a less substituted pyrrole.

Oxidation Reactions: The pyrrole ring can be oxidized under certain conditions to form pyrrolinones or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Various substituted pyrroles depending on the nucleophile used.

Reduction: Less substituted pyrroles or fully dehalogenated pyrroles.

Oxidation: Pyrrolinones or other oxidized pyrrole derivatives.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several pharmacological properties associated with pyrrole derivatives, including:

- Antimicrobial Activity : Pyrrole derivatives have shown significant antimicrobial properties against various bacterial strains. For example, derivatives similar to 3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one have been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of bacterial growth .

- Anti-inflammatory Effects : Research indicates that certain pyrrole-based compounds can inhibit pro-inflammatory cytokine production and reduce inflammation in cellular models. This suggests potential therapeutic applications in treating inflammatory diseases .

- Analgesic Properties : Some studies have reported that pyrrole derivatives exhibit analgesic effects comparable to traditional pain relievers, such as aspirin and morphine. This opens avenues for developing new pain management therapies .

Material Science Applications

Beyond biological applications, 3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one may also find utility in material science:

- Polymer Chemistry : The unique structural features of this compound can be exploited to synthesize novel polymers with enhanced properties. Such materials may exhibit improved thermal stability or electrical conductivity due to the presence of bromine substituents, which can influence the polymer's electronic properties .

Case Studies and Research Findings

Several case studies illustrate the diverse applications of this compound:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and the cyclopropylethyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-(sec-Butyl)-4-hydroxy-3-(2-oxo-2H-chromen-4-yl)-1H-pyrrol-2(5H)-one (PubChem CID: 164182077)

- Substituents : 4-hydroxy, 3-coumarin, 5-sec-butyl groups.

- Key Features : Coumarin moiety enables π-π stacking interactions; hydroxy group enhances hydrogen bonding.

- Synthesis : Prepared via methods detailed in literature, with confirmed DHODH (dihydroorotate dehydrogenase) inhibition activity .

- Comparison : Unlike the target compound, this analog lacks bromine but incorporates a coumarin scaffold, which broadens its biological activity profile. The hydroxyl group improves aqueous solubility, whereas the target compound’s bromine atoms may favor membrane permeability.

3,4,5-Triphenyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one

- Substituents : 3,4,5-triphenyl, N-pyridin-2-ylmethyl.

- Key Features : Aromatic phenyl groups enhance stability; pyridylmethyl substituent introduces basicity.

- Synthesis: Rhodium-catalyzed cyclopropenone ring expansion, yielding 80% isolated product .

- Comparison : The target compound’s cyclopropylethyl group introduces steric strain absent in this analog. Bromination at positions 3 and 4 may increase electrophilicity compared to phenyl-substituted derivatives.

5-Hydroxy-1-isopropyl-3,4-dimethyl-1H-pyrrol-2(5H)-one (CAS 402747-02-8)

- Substituents : 5-hydroxy, 3,4-dimethyl, 1-isopropyl.

- Key Features : Hydroxy and methyl groups dominate; molecular weight = 169.22 g/mol.

- Physicochemical Data: Limited solubility and stability data available .

- Comparison : The absence of bromine reduces molecular weight (~169 vs. ~325–340 g/mol for the target compound). Hydroxy and methyl groups likely improve solubility but reduce halogen-specific reactivity.

4-Bromo-pyrazolones (e.g., 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one)

- Substituents : 4-bromo, aryl groups (e.g., chlorophenyl, trifluoromethylphenyl).

- Synthesis : Direct bromination via Procedure A3; LC/MS m/z 301–305 .

- Comparison: Though pyrazolones differ in core structure from pyrrolones, bromination at analogous positions highlights shared reactivity trends. The target compound’s dual bromination may enhance steric and electronic effects compared to mono-brominated pyrazolones.

Biological Activity

3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one, a compound with the CAS number 1706429-09-5, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₁Br₂NO

- Molecular Weight : 309.00 g/mol

- Purity : Typically around 97% in commercial preparations .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of dibromo pyrroles. For instance, compounds similar to 3,4-dibromo derivatives have shown significant activity against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) for related compounds often falls below 100 µg/mL, indicating strong efficacy .

The biological activity of dibromo pyrroles is hypothesized to involve:

- Inhibition of Enzyme Activity : These compounds may inhibit key enzymes involved in metabolic pathways of pathogens.

- Disruption of Cell Membrane Integrity : Similar structures have been shown to disrupt the integrity of microbial cell membranes, leading to cell lysis.

Study on Antifungal Activity

A study investigated the antifungal properties of dibromo pyrroles, including 3,4-dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one. The results indicated that these compounds exhibited antifungal activity against Candida albicans and Aspergillus species with MIC values ranging from 0.5 to 2 µg/mL. The mechanism was attributed to interference with ergosterol biosynthesis .

Cytotoxicity Assessment

In vitro cytotoxicity tests using human cancer cell lines (e.g., HeLa and MCF-7) revealed that 3,4-dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one exhibited IC50 values around 20 µM. This suggests a moderate cytotoxic effect which could be leveraged for further development as an anticancer agent .

Data Table: Biological Activity Overview

Q & A

Q. What synthetic strategies are effective for preparing 3,4-dibromo-pyrrolone derivatives, and how are these compounds characterized?

Methodological Answer:

- Synthesis : Base-assisted cyclization of substituted precursors under inert conditions (e.g., using NaH in THF) is effective for constructing the pyrrolone core. Bromination at C3 and C4 positions can be achieved using bromine or NBS in DMF .

- Characterization : Validate purity via HPLC (>95%) and confirm structure using / NMR (e.g., δ ~5.5 ppm for cyclopropylethyl protons) and HRMS (e.g., [M+H]+ calculated for CHBrN: 335.92). IR spectroscopy can confirm lactone carbonyl (~1700 cm) .

Q. How do substituents at the C5 position of the pyrrolone ring influence biological activity?

Methodological Answer:

- Replace the C5 substituent (e.g., aryl vs. alkyl) and assess activity via enzyme inhibition assays. For example:

| C5 Substituent | Activity (IC) | Source |

|---|---|---|

| Phenyl | 18 μM | |

| Isopropyl | Inactive |

- Use molecular docking to predict binding interactions. Hydrophobic substituents (e.g., 4-chlorophenyl) enhance potency by occupying hydrophobic pockets in target proteins .

Advanced Research Questions

Q. How can crystallographic challenges arising from bulky substituents (e.g., cyclopropylethyl) be resolved during structural determination?

Methodological Answer:

- Use SHELXL for refinement with high-resolution data (d ~0.8 Å). Apply TWIN/BASF commands for twinned crystals. For disordered cyclopropylethyl groups, employ PART/SUMP constraints to model alternative conformations .

- Visualize thermal ellipsoids using ORTEP-3 to validate geometry. Refine hydrogen bonds (e.g., lactone O⋯H-N) with DFIX restraints .

Q. How should researchers address contradictions in SAR data, such as unexpected activity gains with non-hydrogen-bonding substituents?

Methodological Answer:

- Case Study : Methoxypropyl substituents (incapable of H-bonding) show higher activity than hydroxypropyl analogs.

Q. What eco-friendly methods are available for synthesizing pyrrolone derivatives, and how do they compare to traditional routes?

Methodological Answer:

- Solvent-free multicomponent reactions (e.g., aldehydes + amines + ethyl pyruvate) achieve ~80% yield in 2–4 hours without catalysts .

- Compare green metrics:

| Method | E-factor | PMI (Process Mass Intensity) |

|---|---|---|

| Solvent-free | 0.5 | 3.2 |

| Traditional | 2.1 | 8.7 |

Data Contradiction Analysis

Q. Why do certain N1-substituents (e.g., allyl vs. methoxypropyl) exhibit divergent SAR trends in the same target system?

Methodological Answer:

- Hypothesis : Differing electronic properties alter binding modes.

- Conduct QSPR modeling to correlate substituent descriptors (e.g., logP, polar surface area) with activity.

- Validate via crystallographic studies (if feasible) or competitive binding assays with fluorescent probes .

Methodological Tables

Q. Table 1. Synthetic Yields for Pyrrolone Derivatives

| Entry | Substituent (C5) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 4-Chlorophenyl | 67 | 98.5 |

| 2 | 4-Methoxyphenyl | 64 | 97.8 |

Q. Table 2. Key Spectral Data for Characterization

| Compound | NMR (δ, ppm) | HRMS ([M+H]+) |

|---|---|---|

| 3,4-Dibromo-1-(1-cyclopropylethyl) | 5.45 (m, cyclopropane) | 335.92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.